N-(2,3-dimethylphenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:
- Triazolopyrimidine backbone: The 1,2,4-triazolo[4,3-c]pyrimidin-3-one scaffold provides a rigid heterocyclic framework conducive to interactions with biological targets.
- Substituents:
- A 3-fluoro-4-methylphenyl group at the 5-position of the pyrimidine ring.
- A 7-methyl group on the pyrimidine.
- An N-(2,3-dimethylphenyl)acetamide side chain at the 2-position of the triazole.
These substituents modulate electronic, steric, and solubility properties, influencing pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O2/c1-13-6-5-7-19(16(13)4)27-21(31)12-29-23(32)30-20(28-29)10-15(3)25-22(30)26-17-9-8-14(2)18(24)11-17/h5-11H,12H2,1-4H3,(H,25,26)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUQQQYOSALEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC(=C(C=C4)C)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multiple steps, starting with the preparation of the triazolopyrimidine core This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the aromatic rings or the triazolopyrimidine core, using reagents like halides and nucleophiles.
Common Reagents and Conditions
Common reagents include halides, amines, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. This can affect various cellular pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to three close analogues (Table 1):
Table 1: Structural and Physicochemical Comparison
Impact of Substituent Modifications
- Fluorine Position : The target compound’s 3-fluoro-4-methylphenyl group introduces steric hindrance and electron-withdrawing effects distinct from the 4-fluorophenyl in . This may alter binding affinity in enzymatic pockets .
- Acetamide Side Chain: Dimethylphenyl vs. N-Ethyl-N-Phenyl Substitution: The ethyl group in increases steric bulk, which could reduce metabolic clearance but may compromise target selectivity .
Biological Activity
N-(2,3-dimethylphenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound belongs to a class of triazole derivatives, which are known for their diverse pharmacological activities. The presence of functional groups such as the fluoro and methyl groups enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It may act by:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including phospholipases and kinases, which play critical roles in cellular signaling pathways.
- Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing downstream signaling cascades.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
-
Broad-Spectrum Activity : It has shown efficacy against both Gram-positive and Gram-negative bacteria.
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 32 µg/mL
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that the administration of this compound resulted in a significant reduction in tumor size compared to control groups.
- Pharmacokinetics : Research indicates that the compound exhibits favorable pharmacokinetic properties with good bioavailability and metabolic stability.
Q & A
What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?
Basic Research Question
The synthesis involves multi-step protocols typical for triazolopyrimidine derivatives. Key steps include:
- Core Construction : Formation of the triazolo[4,3-c]pyrimidinone core via cyclization reactions under controlled pH and temperature (e.g., 60–80°C).
- Substituent Introduction : Amine coupling at the 5-position using Buchwald-Hartwig or Ullmann-type reactions, requiring palladium catalysts and inert atmospheres .
- Acetamide Functionalization : Thioether or amide bond formation via nucleophilic substitution, optimized with bases like K₂CO₃ and polar aprotic solvents (DMF, DMSO) .
Critical Parameters : Reaction time (12–24 hrs for cyclization), solvent purity, and strict exclusion of moisture to prevent side reactions .
How can researchers characterize the molecular structure and confirm purity of this compound?
Basic Research Question
Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and core structure (e.g., methyl group at 7-position, fluorophenylamine at 5-position) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₅H₂₅FN₆O₂) .
Purity Assessment : - HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (95:5) .
- Melting Point Analysis : Compare observed values with literature to confirm crystallinity .
What in vitro assays are appropriate for initial biological screening of this compound?
Basic Research Question
Primary Screens :
- Enzyme Inhibition Assays : Target kinases (e.g., EGFR, Aurora kinases) using fluorescence-based ADP-Glo™ or radiometric assays .
- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Secondary Validation : - Dose-Response Curves : IC₅₀ determination with 8–10 concentration points .
- Selectivity Profiling : Compare activity against related enzymes (e.g., PI3K vs. mTOR) .
How should structure-activity relationship (SAR) studies be designed to optimize this compound’s activity?
Advanced Research Question
Methodology :
- Substituent Variation : Modify fluorophenylamine (e.g., electron-withdrawing groups) or acetamide (e.g., alkyl vs. aryl) to assess impact on potency .
- In Vitro Testing : Pair synthetic analogs with enzymatic/cellular assays to quantify activity shifts (e.g., 10-fold IC₅₀ improvements with para-substituted phenyl groups) .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses and guide rational modifications .
Key Metrics : LogP (lipophilicity), ligand efficiency (LE), and selectivity ratios .
What computational methods are effective in predicting binding modes and target interactions?
Advanced Research Question
In Silico Strategies :
- Molecular Docking : Glide/SP or XP protocols to map interactions (e.g., hydrogen bonds with kinase hinge regions) .
- Molecular Dynamics (MD) Simulations : GROMACS/AMBER to assess stability of ligand-target complexes over 100-ns trajectories .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Validation : Overlay docking results with crystallographic data (if available) or mutagenesis studies .
How can contradictions in biological activity data across studies be resolved?
Advanced Research Question
Resolution Strategies :
- Orthogonal Assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods to rule out assay artifacts .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, p-value correction) .
- Biological Context : Account for cell-line-specific factors (e.g., expression levels of off-target proteins) .
Example : Discrepancies in IC₅₀ values may arise from ATP concentration differences in kinase assays .
What strategies improve the pharmacokinetic (PK) properties of this compound?
Advanced Research Question
Optimization Approaches :
- Solubility Enhancement : Introduce polar groups (e.g., -OH, -SO₃H) or formulate as nanocrystals .
- Metabolic Stability : Replace labile methyl groups with deuterated analogs or fluorine atoms to reduce CYP450-mediated oxidation .
- In Vitro Models :
- Caco-2 Assays : Assess intestinal permeability.
- Microsomal Stability Tests : Measure half-life in human liver microsomes .
Key Metrics : Plasma protein binding (PPB), clearance (CL), and oral bioavailability (F%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
